1-Isobutyl-3-methylthiourea
Description
1-Isobutyl-3-methylthiourea (CAS: 59814-51-6) is a thiourea derivative with the molecular formula C₆H₁₂N₂S and a molar mass of 144.24 g/mol. It is structurally characterized by an isobutyl group (2-methylpropyl) attached to one nitrogen atom and a methyl group to the other, linked via a thiocarbonyl (C=S) bridge.
Properties
CAS No. |
59814-51-6 |
|---|---|
Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
VYXKZXCLFLKQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of 1-Isobutyl-3-methylthiourea with structurally related compounds:
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (N1, N3) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-Isobutyl-3-methylthiourea | C₆H₁₂N₂S | 144.24 | Isobutyl, Methyl | 59814-51-6 | Industrial use, hydrophobic |
| 1-Methyl-3-phenylthiourea | C₈H₁₀N₂S | 166.24 | Methyl, Phenyl | 2724-69-8 | Aromatic ring, higher molar mass |
| 1-(3-Methylphenyl)-2-thiourea | C₈H₁₀N₂S | 166.24 | m-Tolyl, -NH₂ | 621-40-9 | Meta-substituted aryl group |
| 1-[Acetyl(methyl)amino]-3-methylthiourea | C₅H₁₁N₃OS | 161.23 | Acetyl-methyl, Methyl | 13136-41-9 | Acetylated amine, polar groups |
Key Differences and Implications
Substituent Effects on Hydrophobicity: The isobutyl group in 1-Isobutyl-3-methylthiourea imparts significant hydrophobicity, making it less soluble in polar solvents compared to derivatives like 1-Methyl-3-phenylthiourea, which has a phenyl group for partial aromatic stabilization . In contrast, 1-[Acetyl(methyl)amino]-3-methylthiourea contains polar acetyl and methylamino groups, enhancing its solubility in aqueous environments .
Biological and Coordination Chemistry :
- Thioureas with aromatic substituents (e.g., phenyl or m-tolyl) are often studied for their coordination with metals. For example, 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms stable metal complexes due to electron-withdrawing groups on the aryl rings .
- 1-Isobutyl-3-methylthiourea, lacking such electron-deficient groups, is less likely to participate in metal coordination, limiting its application in catalysis or medicinal chemistry .
In comparison, 1-Methyl-3-phenylthiourea and related aryl derivatives are better characterized in safety databases, with some studies suggesting moderate toxicity due to the phenyl-thiourea backbone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
